1-{5,6-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRROLIDINE
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Overview
Description
1-{5,6-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRROLIDINE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The unique structure of this compound makes it a privileged scaffold in medicinal chemistry and material science due to its significant photophysical properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit cdk2, which plays a crucial role in cell cycle regulation .
Result of Action
Similar compounds have been shown to significantly inhibit the growth of examined cell lines .
Action Environment
The stability of similar compounds under exposure to extreme ph has been studied .
Preparation Methods
The synthesis of 1-{5,6-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRROLIDINE involves several steps. One common synthetic route includes the condensation of aminopyrazole with a suitable electrophile, followed by cyclocondensation to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often involve the use of N-halosuccinimides as a halogen source at room temperature . Industrial production methods may employ microwave-assisted protocols to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-{5,6-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRROLIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{5,6-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRROLIDINE has a wide range of scientific research applications:
Comparison with Similar Compounds
1-{5,6-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRROLIDINE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its energetic properties.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits similar structural features but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and its potent biological activity, particularly its ability to inhibit CDKs .
Properties
IUPAC Name |
5,6-dimethyl-3-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-13-14(2)20-17-16(15-8-4-3-5-9-15)12-19-22(17)18(13)21-10-6-7-11-21/h3-5,8-9,12H,6-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYGGLIRBGGMRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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